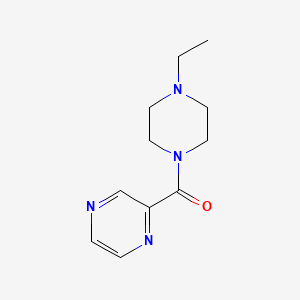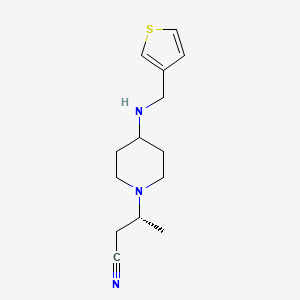
(R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is a complex organic compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a butanenitrile chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-3-ylmethyl halide under basic conditions.
Addition of the Butanenitrile Chain: The final step involves the nucleophilic substitution of the piperidine nitrogen with a butanenitrile group, often using a nitrile-containing reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophen-3-ylmethyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
(S)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile: The enantiomer of the compound, which may have different biological activity.
Thiophen-3-ylmethylamine: A simpler analog lacking the piperidine and butanenitrile groups.
Piperidin-1-YL)butanenitrile: A related compound without the thiophen-3-ylmethyl substitution.
Uniqueness
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is unique due to its combination of a thiophene ring, piperidine ring, and nitrile group, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C14H21N3S |
|---|---|
分子量 |
263.40 g/mol |
IUPAC名 |
(3R)-3-[4-(thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile |
InChI |
InChI=1S/C14H21N3S/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13/h5,9,11-12,14,16H,2-4,7-8,10H2,1H3/t12-/m1/s1 |
InChIキー |
AWNJMYCXMWXDEV-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](CC#N)N1CCC(CC1)NCC2=CSC=C2 |
正規SMILES |
CC(CC#N)N1CCC(CC1)NCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


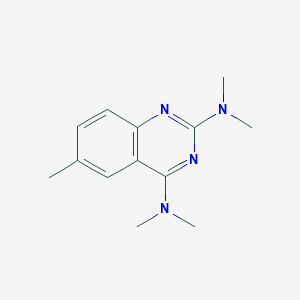

![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
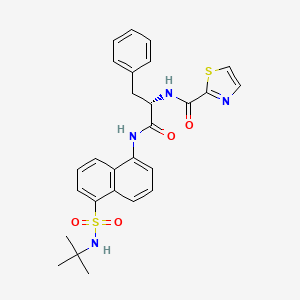
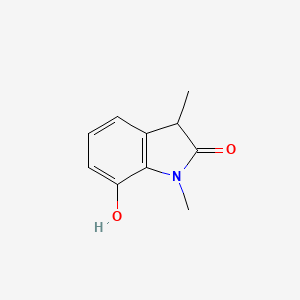
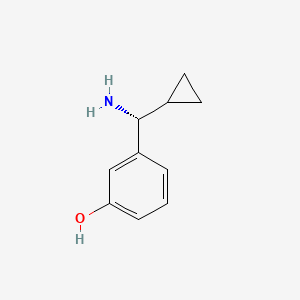
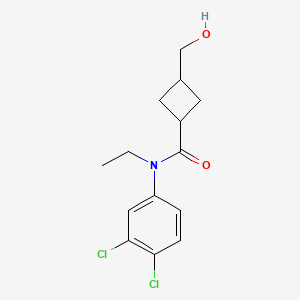
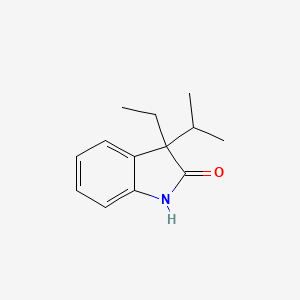
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

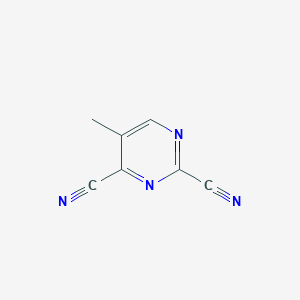
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
